4-Bromo-N,3-dimethyl-N-propylbenzamide
Overview
Description
“4-Bromo-N,3-dimethyl-N-propylbenzamide” is a chemical compound with the molecular formula C9H10BrNO . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzamide core with a bromine atom at the 4-position and dimethylamine and propyl groups attached to the nitrogen atom . The average mass of the molecule is 228.086 Da .Scientific Research Applications
Synthesis and Chemical Properties
4-Bromo-N,3-dimethyl-N-propylbenzamide is a compound that finds relevance in the synthesis of complex molecules and materials. A notable application involves the synthesis of benzamide derivatives, showcasing their potential as antagonists in medicinal chemistry. For instance, the synthesis of non-peptide small molecular antagonist benzamide derivatives, through a multi-step reaction involving bromination and reduction processes, indicates the utility of bromobenzamide compounds in creating bioactive molecules with potential therapeutic applications (H. Bi, 2015).
Photodynamic Therapy
In the realm of photodynamic therapy, derivatives of bromobenzamides have been synthesized and characterized for their photophysical and photochemical properties. The synthesis of zinc phthalocyanine derivatives substituted with benzamide groups showcases the role of these compounds in developing photosensitizers for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II mechanisms in photodynamic therapy (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Crystal Engineering
Bromobenzamide derivatives have also found applications in crystal engineering, where they participate in the formation of molecular tapes via hydrogen bonds and halogen bonds. The study of crystal structures incorporating 4-bromobenzamide reveals insights into the design of crystalline materials with specific properties. This research underscores the importance of bromobenzamides in material science, particularly in the modulation of molecular interactions for the design of new materials (B. K. Saha, A. Nangia, M. Jaskólski, 2005).
Biological Activities
On the pharmacological front, derivatives of this compound have been investigated for their biological activities. Compounds like N-(4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl)-2,3-dimethoxybenzamide have been synthesized and evaluated for their potential as sigma2-receptor ligands. These ligands are explored for their applicability in imaging proliferating tumor cells, indicating the potential of bromobenzamide derivatives in developing new diagnostic tools for cancer (D. Rowland et al., 2006).
properties
IUPAC Name |
4-bromo-N,3-dimethyl-N-propylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-4-7-14(3)12(15)10-5-6-11(13)9(2)8-10/h5-6,8H,4,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMWEGUEQKCESY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C(=O)C1=CC(=C(C=C1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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